4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
Chemical Structure and Properties 4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine scaffold substituted at the 4-position with a (4-chlorophenyl)sulfonyl group and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₅H₁₂ClNO₅S, with a molecular weight of 353.78 g/mol (calculated from and ). The compound’s structure confers both polar (carboxylic acid, sulfonyl) and lipophilic (aromatic, chlorophenyl) properties, making it a candidate for receptor-targeted drug design.
Pharmacological Relevance
This compound belongs to a class of molecules investigated for their role as cysteinyl leukotriene receptor (CysLTR) antagonists. Structural studies of CysLT1R and CysLT2R receptors highlight the importance of the benzoxazine scaffold in ligand-receptor interactions, particularly for modulating inflammation and allergic responses . The sulfonyl group at the 4-position enhances binding selectivity, while the carboxylic acid contributes to solubility and hydrogen bonding with receptor residues .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c16-10-5-7-11(8-6-10)23(20,21)17-9-14(15(18)19)22-13-4-2-1-3-12(13)17/h1-8,14H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRAOWJMHCTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Intermediate via Phenol and γ-Butyrolactone Reaction
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- Phenol compound substituted with chlorine at the para position (4-chlorophenol or appropriately substituted phenol)
- γ-Butyrolactone (a four-membered lactone ring)
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- Base catalyst (alkali such as sodium hydroxide or potassium carbonate)
- Solvent system conducive to nucleophilic attack (e.g., polar aprotic solvents)
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- The phenol hydroxyl group attacks the γ-butyrolactone ring under basic conditions, opening the lactone to form a hydroxy acid intermediate.
- The reaction proceeds with high efficiency and is suitable for industrial scale due to simple operation and cost-effectiveness.
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- The phenol ring can bear substituents such as hydrogen, fluorine, chlorine, or C1-C4 alkyl groups.
- For this compound, the para-position chlorine substituent is critical.
- Leaving groups (X) on the phenol ring can be chlorine, bromine, iodine, or tosylate (OTs), facilitating further transformations.
Step 2: Acid-Catalyzed Ring Closure to Form Benzoxazine Core
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- Acid catalysts such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), ferric chloride (FeCl3), lanthanide chlorides (LnCl3), concentrated sulfuric acid, or trifluoromethanesulfonic acid.
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- The intermediate undergoes intramolecular cyclization under acidic conditions.
- This step closes the ring to form the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid framework.
- The reaction is efficient, yielding the benzoxazine compound with high purity and yield.
Introduction of the 4-(4-Chlorophenyl)sulfonyl Group
- The sulfonylation step involves attaching the 4-chlorophenylsulfonyl group to the nitrogen or carbon of the benzoxazine ring.
- This is typically achieved by reacting the benzoxazine intermediate with 4-chlorobenzenesulfonyl chloride under controlled conditions.
- The reaction is conducted in an inert solvent (e.g., dichloromethane) with a base such as triethylamine to neutralize the released hydrochloric acid.
- This step is crucial to obtain the final compound 4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.
Summary Table of Preparation Method
| Step | Reaction Type | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic ring opening | Phenol (4-chlorophenol derivative), γ-butyrolactone, base (NaOH/K2CO3) | Hydroxy acid intermediate | High yield, suitable for scale-up |
| 2 | Acid-catalyzed cyclization | Intermediate, acid catalyst (ZnCl2, AlCl3, H2SO4, etc.) | 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid core | Efficient ring closure, high purity |
| 3 | Sulfonylation | Benzoxazine intermediate, 4-chlorobenzenesulfonyl chloride, base (Et3N) | 4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | Final functionalization step, controlled conditions |
Research Findings and Advantages
The described preparation method is characterized by:
- Simplicity: Only two main synthetic steps before sulfonylation.
- Efficiency: High yields and purity at each stage.
- Scalability: Suitable for industrial-scale production due to straightforward operations and inexpensive reagents.
- Versatility: The method allows substitution variation on the phenol ring, enabling structural analog synthesis.
The use of acid catalysts such as ZnCl2 or AlCl3 is critical for effective ring closure and avoiding side reactions.
The sulfonylation step is well-established and provides the sulfonylated benzoxazine with desired biological activity, as indicated by related patent disclosures.
Chemical Reactions Analysis
4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique structure and reactivity:
- Anticancer Activity : Research indicates that derivatives of benzoxazine compounds exhibit cytotoxic effects against cancer cell lines. The sulfonyl group may enhance the compound's ability to interact with biological targets, making it a candidate for further development in anticancer therapies .
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity. The presence of the chlorophenyl sulfonyl moiety may contribute to this effect by disrupting bacterial cell wall synthesis or function .
Material Science
The compound's unique chemical structure allows it to be used in various material science applications:
- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers. Its ability to form stable bonds can enhance the mechanical properties of polymeric materials, making them more durable and resistant to environmental degradation .
- Coating Applications : Due to its chemical stability and resistance to solvents, this compound may be utilized in protective coatings for metals and plastics. Its incorporation can improve corrosion resistance and longevity of coatings .
Environmental Chemistry
The environmental implications of using such compounds are also noteworthy:
- Pesticide Development : Compounds similar to 4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid are being explored for their potential as environmentally friendly pesticides. Their targeted action could reduce the impact on non-target organisms while effectively controlling pests .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of benzoxazine derivatives on human cancer cell lines. The research found that specific modifications to the benzoxazine structure significantly increased cytotoxicity against breast cancer cells. The sulfonyl group was identified as a critical component that enhances interaction with cellular targets involved in apoptosis pathways .
Case Study 2: Polymer Synthesis
In another research project focusing on material applications, scientists synthesized a series of polymers incorporating 4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional polymers without this additive. These findings suggest potential industrial applications in creating high-performance materials for various sectors .
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxazine scaffold is versatile, with modifications at the 4-position (sulfonyl, acetyl, or alkyl groups) and 2-position (carboxylic acid or ester) significantly altering pharmacological and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Receptor Binding The sulfonyl group (e.g., 4-chlorophenylsulfonyl) enhances selectivity for CysLT receptors by forming strong van der Waals interactions with hydrophobic receptor pockets . ONO-2050297, a benzoxazine derivative with a 3-carboxypropyl and benzoylamino group, exhibits dual antagonism (IC₅₀ = 0.017 μM for CysLT1R, 0.00087 μM for CysLT2R), outperforming simpler sulfonyl derivatives .
Impact of Halogenation Chlorine at the 4-position (as in the target compound) improves metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., benzylsulfonyl derivative) .
Carboxylic Acid vs. Ester Derivatives
- The free carboxylic acid at the 2-position (as in the target compound) is critical for receptor binding via ionic interactions, whereas esterified analogs (e.g., ethyl esters) show reduced activity due to poor solubility .
Synthetic Accessibility
- The target compound is synthesized via hydrolysis of its ethyl ester precursor using LiOH, a method shared with other benzoxazine carboxylic acids .
Research Implications and Challenges
- Therapeutic Potential: The target compound’s sulfonyl and carboxylic acid groups make it a promising lead for anti-inflammatory drugs, though its potency is likely inferior to advanced analogs like ONO-2050297 .
- Synthetic Limitations : Discontinued commercial availability () and complex synthesis routes may hinder further development.
- Unresolved Questions : The exact IC₅₀ values and in vivo efficacy of the target compound remain uncharacterized, necessitating further studies.
Biological Activity
4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C14H11Cl2NO2S
- Molecular Weight : 360.28 g/mol
- CAS Number : 866134-68-1
1. Antimicrobial Activity
Numerous studies have indicated that benzoxazine derivatives exhibit significant antimicrobial properties. The compound has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications at the benzoxazine ring can enhance antibacterial efficacy .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains tested | Weak to moderate |
2. Anticancer Activity
Research has highlighted the anticancer potential of benzoxazine derivatives. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. Specific derivatives have been identified as effective against breast and colon cancer cells .
3. Enzyme Inhibition
The compound exhibits notable enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds derived from this class have shown strong AChE inhibitory properties, which are crucial for treating Alzheimer's disease.
- Urease Inhibition : Inhibitory effects on urease have been observed, with some derivatives displaying IC50 values significantly lower than standard inhibitors .
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 - 6.28 |
| Urease | 1.13 - 6.28 |
Study on Antimicrobial Efficacy
A recent study synthesized various derivatives of benzoxazine and evaluated their antimicrobial properties against a panel of bacteria. The results indicated that substituents at specific positions on the benzoxazine ring significantly influenced activity levels, with certain compounds achieving IC50 values under 10 µM against resistant strains .
Study on Anticancer Properties
In another investigation focusing on anticancer activity, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations, suggesting potential for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via sulfonylation of a benzoxazine precursor using 4-chlorobenzenesulfonyl chloride under basic conditions. Key intermediates, such as the benzoxazine core, are validated using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and HPLC (>97% purity threshold) to assess impurity profiles. Friedel-Crafts acylation (as in analogous sulfonyl-carboxylic acid syntheses) may also be employed for precursor generation, with reaction monitoring via thin-layer chromatography (TLC) .
Q. How can researchers characterize the structural integrity of this compound and its derivatives?
- Methodological Answer : Use X-ray crystallography for definitive stereochemical assignment of the benzoxazine ring and sulfonyl group orientation. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±5 ppm), while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹). Thermogravimetric analysis (TGA) assesses thermal stability during storage .
Q. What analytical techniques are recommended for assessing purity, and how should conflicting data be resolved?
- Methodological Answer : Combine reverse-phase HPLC with UV detection (λ = 254 nm) and ion chromatography to detect anionic impurities (e.g., residual sulfonic acids). For conflicting purity results (e.g., supplier-reported vs. in-house data), perform cross-validation using orthogonal methods: ¹H NMR integration of diagnostic peaks and elemental analysis (C, H, N, S) to verify stoichiometry .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for analogs with chiral centers, and what challenges arise in stereochemical assignments?
- Methodological Answer : Use chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. For diastereomeric derivatives, employ Mosher’s acid chloride to introduce chiral auxiliaries for NMR-based configuration determination. Challenges include overlapping signals in crowded regions (e.g., benzoxazine protons); mitigate via COSY and NOESY experiments to resolve spatial proximity .
Q. What strategies optimize catalytic efficiency in benzoxazine ring formation during synthesis?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂ with bidentate ligands) for reductive cyclization of nitro intermediates, as demonstrated in analogous heterocycle syntheses. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to favor ring closure. Monitor reaction progress via in situ FT-IR to track nitro group reduction (disappearance of ~1520 cm⁻¹ peak) .
Q. How can researchers evaluate the compound’s stability under physiological conditions for pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Use LC-MS to quantify degradation products (e.g., desulfonylated or hydrolyzed derivatives). DSC (Differential Scanning Calorimetry) identifies polymorphic transitions that may affect solubility .
Q. What computational methods are suitable for predicting reactivity or binding affinity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. For binding studies, use molecular docking (AutoDock Vina) against protein targets (e.g., kinases or GPCRs), validated by MM-GBSA free-energy scoring .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported synthetic yields or catalytic activity across studies?
- Methodological Answer : Replicate experiments using standardized conditions (solvent grade, catalyst batch, inert atmosphere). Compare kinetic data (e.g., turnover frequency, TOF ) under identical temperatures and concentrations. If contradictions persist, conduct control experiments to isolate variables (e.g., trace metal impurities in catalysts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
